molecular formula C15H18N2O2S2 B6760507 N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B6760507
M. Wt: 322.5 g/mol
InChI Key: GYWSLJMRLNDOKV-UHFFFAOYSA-N
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Description

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a pyridine ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-10-8-14(11(2)20-10)21(18,19)17-15(12-5-6-12)13-4-3-7-16-9-13/h3-4,7-9,12,15,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWSLJMRLNDOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC(C2CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropyl(pyridin-3-yl)methyl intermediate, which is then reacted with 2,5-dimethylthiophene-3-sulfonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonamide group produces the corresponding amine.

Scientific Research Applications

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-[cyclopropyl(pyridin-3-yl)methyl]-2,5-dimethylthiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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